N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-11-3-1-2-4-13(11)23-9-14(22)19-12-7-8-25-15(12)17-20-16(21-24-17)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEUAVFSNFCNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2-fluorophenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole Ring : Known for its various biological activities.
- Thiophene Moiety : Often associated with enhanced pharmacological properties.
- Fluorophenoxy Group : Contributes to the lipophilicity and potential receptor interactions.
The molecular formula is with a molecular weight of approximately 285.29 g/mol.
Antimicrobial Activity
Compounds containing the oxadiazole ring have shown significant antimicrobial properties. The mechanism often involves inhibition of bacterial cell wall synthesis, particularly through interference with lipoteichoic acid production, which is crucial for Gram-positive bacteria's growth and virulence .
Antitumor Activity
Research indicates that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by interacting with apoptotic pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Oxadiazole Substitution : The presence of the 1,2,4-oxadiazole moiety is essential for enhancing biological activity.
- Cyclopropyl Group : This substitution can increase potency against specific targets by modulating the electronic properties of the molecule.
- Fluorine Atom : The introduction of fluorine often improves metabolic stability and increases binding affinity to biological targets.
Study 1: Anticancer Activity
A study assessed the anticancer effects of various oxadiazole derivatives, including those structurally related to our compound. Results indicated that compounds with similar scaffolds showed IC50 values in the low micromolar range against several cancer cell lines, suggesting promising therapeutic potential .
Study 2: Antimicrobial Efficacy
Another research highlighted the antimicrobial efficacy of oxadiazole derivatives against resistant strains of bacteria. The compound demonstrated MIC values lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent .
Data Tables
| Biological Activity | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Antitumor | Similar Derivative | 1.61 ± 1.92 | Bcl-2 Inhibition |
| Antimicrobial | Similar Derivative | 0.003 - 0.03 | Gram-positive Bacteria |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
- Compound 16e (2-(3,4-Dichlorophenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide): Key Differences: Incorporates a bicyclic β-lactam (cephalosporin) core, unlike the thiophene backbone in the target compound. Activity: Reported as a novel cephalosporin with selective activity against non-replicating Mycobacterium tuberculosis, highlighting the role of oxadiazole in enhancing antimicrobial potency . Synthetic Yield: Notably low (2%), suggesting synthetic challenges compared to the target compound, which may require optimization for scalable production .
Acetamide Derivatives with Fluorinated Aromatic Groups
- Compound from (2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide): Key Differences: Replaces the oxadiazole-thiophene core with a triazole-sulfanyl group. The 2-fluorophenyl group is retained, but the acetamide is linked to an isopropylphenyl group instead of a phenoxy chain. Activity: Triazole derivatives are commonly explored in antifungal and kinase inhibitor therapies, suggesting divergent therapeutic applications compared to the target compound .
Phenoxyacetamide-Based Compounds
- Compounds e, f, g, h (): Key Differences: These feature variations in the acetamide side chain (e.g., amino, formamido, or acetamido groups) and lack the oxadiazole-thiophene core. For example, Compound e (N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) includes a diphenylhexane backbone with stereochemical complexity. Implications: The absence of heterocyclic moieties like oxadiazole or thiophene may reduce metabolic stability but improve solubility .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The 1,2,4-oxadiazole-thiophene core in the target compound likely offers superior metabolic stability compared to triazole or β-lactam analogues, as oxadiazoles resist enzymatic degradation .
- Bioactivity Potential: Fluorinated phenoxy groups, as seen in the target and compounds, are associated with enhanced membrane permeability and target affinity in antimicrobial agents .
- Synthetic Accessibility : The availability of building blocks like 2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid () suggests feasible modular synthesis for the target compound, contrasting with the low-yield routes for Compound 16e .
Q & A
Basic Research Questions
Q. What are the key steps and reagents for synthesizing N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2-fluorophenoxy)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Cyclopropane-functionalized oxadiazole formation : Cyclopropyl hydrazine reacts with a nitrile derivative under acidic conditions to form the 1,2,4-oxadiazole core .
Thiophene coupling : The oxadiazole-thiophene intermediate is synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd/C) in dimethylformamide (DMF) .
Acetamide linkage : The fluorophenoxyacetamide moiety is introduced via nucleophilic substitution, using 2-fluorophenol and chloroacetyl chloride in triethylamine, followed by reflux in aprotic solvents .
- Monitoring : Reaction progress is tracked via TLC (silica gel, hexane/ethyl acetate) .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, fluorophenyl aromatic signals at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and stereochemistry (e.g., Acta Crystallographica reports for analogous fluorophenyl-acetamides) .
Q. What solvents and catalysts are standard in its synthesis?
- Methodological Answer :
- Solvents : DMF enhances solubility in coupling reactions ; dichloromethane (DCM) is used for acid-sensitive steps .
- Catalysts : Pd/C for cross-coupling , sodium hydroxide for nucleophilic substitutions .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
- Methodological Answer :
- Temperature Control : Maintain reflux conditions (80–100°C) for oxadiazole cyclization to minimize side products .
- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (petroleum ether/ethyl acetate) to isolate high-purity product .
- Batch vs. Flow Reactors : Continuous flow systems improve reproducibility in thiophene coupling steps .
Q. How to design analogs for improved pharmacokinetics (e.g., solubility, bioavailability)?
- Methodological Answer :
- Structural Modifications :
- Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to enhance lipophilicity .
- Introduce polar substituents (e.g., hydroxyl) on the fluorophenoxy moiety to improve aqueous solubility .
- In Silico Screening : Use software like Schrödinger Suite to predict LogP and solubility .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Validate cell-based assays (e.g., IC50 measurements) using positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic Stability Tests : Compare hepatic microsome half-life (e.g., human vs. rodent) to explain species-specific activity variations .
Q. What computational methods predict electronic properties relevant to bioactivity?
- Methodological Answer :
- HOMO-LUMO Analysis : Gaussian 09 calculates frontier molecular orbitals to assess redox activity (e.g., HOMO energy < -6.0 eV correlates with stability) .
- Molecular Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic regions for target binding (e.g., fluorophenyl’s electron-withdrawing effect) .
Q. How to validate target interactions in mechanistic studies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes (e.g., kinase targets) .
- DARTS (Drug Affinity Responsive Target Stability) : Identify protein targets by comparing protease resistance in ligand-bound vs. unbound states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
